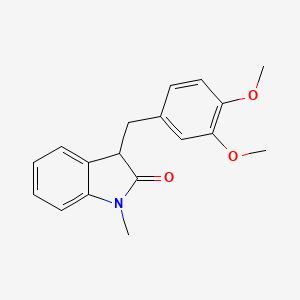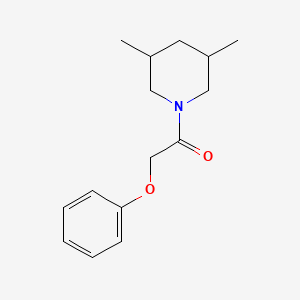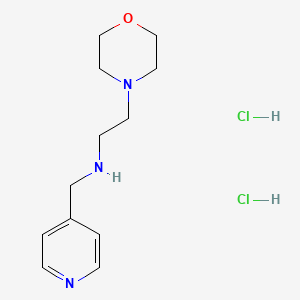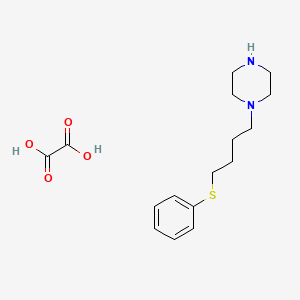![molecular formula C23H16ClN5O2 B6005309 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6005309.png)
2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a chemical compound with a complex structure, combining elements of benzamide, pyrazolo, and pyrimidin
Métodos De Preparación
Synthetic Routes
The synthesis of this compound involves a multi-step reaction process. Initially, the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core is achieved through the cyclization of appropriate intermediates. This is followed by the introduction of the 2-chloro and 2-methyl groups via substitution reactions. The final step involves the attachment of the benzamide group under controlled reaction conditions, typically using catalytic agents to ensure specificity.
Industrial Production Methods
Industrial production of 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is scaled up from laboratory synthesis. This involves optimization of reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow reactors and high-throughput screening to refine the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This can occur at the phenyl ring or the pyrazolo ring, typically using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl groups present in the molecule can be reduced using agents like sodium borohydride.
Substitution: The chloro and methyl groups can be substituted through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents like sulfuric acid, hydrazine, and phosphorus oxychloride are frequently employed in these reactions. Conditions such as elevated temperatures and specific pH levels are meticulously controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions can range from simple derivatives with altered functional groups to more complex molecular frameworks depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound is used in a wide array of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
Biology: Researchers investigate its potential as a ligand in enzyme binding studies.
Medicine: There's ongoing research into its potential as a therapeutic agent, especially in oncology and anti-inflammatory studies.
Industry: Utilized in the development of advanced materials due to its stability and structural complexity.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. It modulates biological pathways by binding to active sites, thereby altering the function or activity of these targets. Detailed studies reveal its role in inhibiting particular kinases involved in disease progression.
Comparación Con Compuestos Similares
Uniqueness
Compared to its structural analogs, 2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity profiles.
Similar Compounds
Similar compounds include:
2-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-8(7H)-yl)benzamide
2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
These analogs share core structural elements but differ in their substitution patterns, leading to variations in their chemical behavior and applications.
That’s the rundown. Anything else you’d like to delve into?
Propiedades
IUPAC Name |
2-chloro-N-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c1-14-20(15-7-3-2-4-8-15)21-25-13-17-19(29(21)26-14)11-12-28(23(17)31)27-22(30)16-9-5-6-10-18(16)24/h2-13H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMRNBIDMUXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B6005233.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6005241.png)
![1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE](/img/structure/B6005253.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B6005273.png)

![2-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B6005284.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6005300.png)
![N-(4-methoxyphenyl)-2-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6005301.png)

![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride](/img/structure/B6005319.png)
![1-(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-N-methylmethanamine](/img/structure/B6005330.png)
